molecular formula C22H21NO7 B2685829 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 879923-40-7

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2685829
CAS No.: 879923-40-7
M. Wt: 411.41
InChI Key: AJPHWNDUPKGVLQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a morpholine ring, and a dimethoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, such as sodium ethoxide, under reflux conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the chromen-4-one derivative is reacted with morpholine in the presence of a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives of the chromen-4-one core.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of kinases and other signaling proteins.

    DNA Intercalation: The chromen-4-one core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate: Similar structure but with a different position of the carbonyl group.

    4H-Chromen-4-one derivatives: A broad class of compounds with varying substituents on the chromen-4-one core.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the dimethoxyphenyl group enhances its potential as a versatile scaffold for drug development and other applications.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a derivative of chromenone, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone core with a morpholine-4-carboxylate moiety and a 3,4-dimethoxyphenyl substituent. This unique structure contributes to its biological activity, particularly in anti-inflammatory and anticancer properties.

Antioxidant Activity

The compound exhibits significant antioxidant properties. Research indicates that it can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Anticancer Properties

The compound has shown promise in inhibiting the growth of various cancer cell lines. Mechanistic studies reveal that it induces apoptosis and cell cycle arrest in cancer cells. Notably, it has been evaluated against breast cancer cell lines (e.g., MCF-7) and has demonstrated cytotoxic effects with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and oxidative stress, such as NADPH oxidase and COX enzymes.
  • Induction of Apoptosis : The compound activates mitochondrial pathways leading to caspase activation, which is essential for apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It affects signaling pathways like NF-κB, which plays a pivotal role in inflammation and cancer progression .

Comparison with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
3-(3,4-Dimethoxyphenyl)-4H-chromen-4-oneLacks morpholine groupModerate antioxidant
7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-oneHydroxyl instead of carboxylateReduced anticancer activity
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetateAcetate esterLower solubility

Case Studies

Several studies have investigated the efficacy of this compound:

  • Study on Inflammatory Response : A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Anticancer Efficacy : In a recent investigation, the compound was tested against various cancer cell lines, showing an IC50 value of approximately 15 µM against MCF-7 cells, indicating substantial cytotoxicity .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-18-6-3-14(11-20(18)27-2)17-13-29-19-12-15(4-5-16(19)21(17)24)30-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPHWNDUPKGVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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